2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is an intriguing organic compound with notable applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of the compound 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA and potentially leading to cell death .
Mode of Action
The compound this compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure of the DNA, preventing it from functioning properly . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound this compound, through its DNA intercalation, affects the biochemical pathways involved in DNA replication and transcription . By disrupting these processes, the compound can inhibit the growth and proliferation of cells, particularly cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (adme) profiles
Result of Action
The result of the action of this compound is the disruption of normal cellular processes, leading to cell death . This is particularly effective against cancer cells, which divide rapidly and are thus more susceptible to DNA disruption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process. Initially, quinoxaline derivatives undergo cyclization with 1-ethyl-1,2,4-triazol-4-one to form the core structure. This intermediate then undergoes acylation using 4-fluoroaniline in the presence of an appropriate acylating agent under controlled conditions to yield the target compound.
Industrial Production Methods
Scaling up the production requires optimization of reaction conditions, ensuring high yield and purity. Techniques such as flow chemistry and continuous processing may be employed for industrial synthesis, improving efficiency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Reduction: : The removal of oxygen or addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Utilizing reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Using halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: : Formation of quinoxaline dioxides.
Reduction: : Conversion into amine derivatives.
Substitution: : Creation of various substituted analogs depending on the reagents used.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex molecules and materials.
Biology
It's used as a probe in studying enzyme activities and cellular processes.
Medicine
Industry
Applications extend to materials science, where its properties can be harnessed in creating new materials with specific attributes.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-chlorophenyl)acetamide.
2-(1-ethyl-4-hydroxy-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-bromophenyl)acetamide.
Uniqueness
What sets 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide apart is its combination of the triazoloquinoxaline core with the 4-fluorophenylacetamide moiety, imparting distinct chemical reactivity and biological activity compared to its analogs.
That should give you a comprehensive overview of this compound. Feel free to dive deeper into any section!
Biological Activity
The compound 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazoloquinoxaline core. The synthesis of such derivatives typically involves multi-step processes that can include cyclization reactions and the introduction of various functional groups to enhance biological activity. Recent studies have developed synthetic pathways that allow for efficient production and modification of these compounds to explore their pharmacological potentials .
Anticancer Properties
Research indicates that derivatives of the triazoloquinoxaline scaffold exhibit significant anticancer activity. For instance, studies have shown that certain compounds can upregulate pro-apoptotic proteins such as BAX and activate caspases (caspase-3 and -9), leading to enhanced apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of these compounds. In vivo studies have demonstrated that specific derivatives can reduce seizure activity in animal models. For example, compounds were tested against pentylenetetrazole-induced seizures in mice, showing promising results comparable to standard anticonvulsant drugs like phenobarbital .
Antimicrobial Activity
The antimicrobial properties of triazoloquinoxaline derivatives have also been explored. Compounds were evaluated against various bacterial strains, revealing significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Pharmacological Mechanisms
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Adenosine Receptors : Some derivatives act as antagonists at adenosine A1 and A2 receptors, which are implicated in various physiological processes including neurotransmission and immune response .
- Enzyme Inhibition : Inhibitory effects on enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP) have been reported, suggesting potential applications in conditions involving abnormal bone metabolism .
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Cancer Cell Lines : In vitro assays using MCF-7 breast cancer cells showed that specific modifications to the quinoxaline structure enhanced cytotoxicity and induced apoptosis .
- Antimicrobial Screening : A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Data Summary
Biological Activity | Assessed Model | Key Findings |
---|---|---|
Anticancer | MCF-7 Cells | Induced apoptosis via caspase activation |
Anticonvulsant | Mouse Model | Reduced seizure frequency compared to phenobarbital |
Antimicrobial | Bacterial Strains | Significant MIC values indicating broad-spectrum activity |
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-2-16-22-23-18-19(27)24(14-5-3-4-6-15(14)25(16)18)11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRBXPRZDKXTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.